![molecular formula C20H14Cl3N3O B3981658 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B3981658.png)
4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
Overview
Description
4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, commonly known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is a potent and selective inhibitor of the tyrosine kinase activity of EGFR, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mechanism of Action
AG-1478 acts as a competitive inhibitor of the ATP-binding site of the 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride tyrosine kinase domain. By blocking the activity of this compound, AG-1478 prevents the downstream signaling pathways that are responsible for cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation and the promotion of cell death.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-cancer activity in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. AG-1478 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
AG-1478 is a potent and selective inhibitor of 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride tyrosine kinase activity, making it an attractive tool for studying the role of this compound in various biological processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
AG-1478 has shown promising results in preclinical studies for its potential therapeutic applications in cancer and neurodegenerative diseases. Future research should focus on the development of more potent and selective 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of this compound in other diseases, such as diabetes and inflammatory disorders, should be further investigated to identify new therapeutic targets and develop novel treatments.
Scientific Research Applications
AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, which is often overexpressed in many types of cancer. AG-1478 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O.ClH/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(25-19)23-13-6-8-14(26)9-7-13;/h1-11,26H,(H,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSZVIPRXZSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



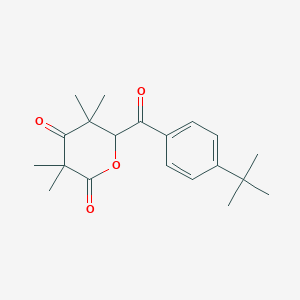
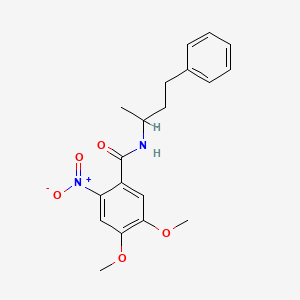
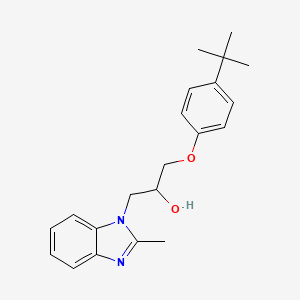
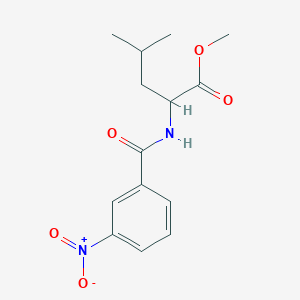
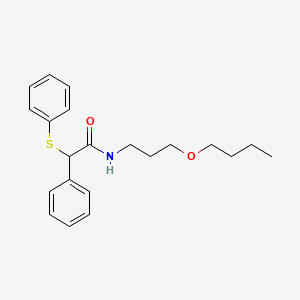

![4-(3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3981609.png)
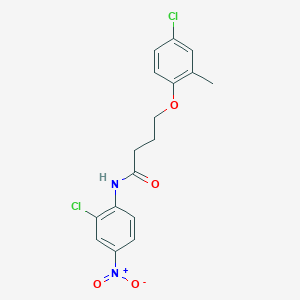
![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
![methyl 4-[({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3981642.png)
![N-(2,5-dimethoxy-4-{[phenyl(phenylthio)acetyl]amino}phenyl)benzamide](/img/structure/B3981662.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B3981665.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)
![2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981679.png)